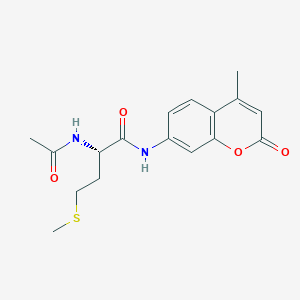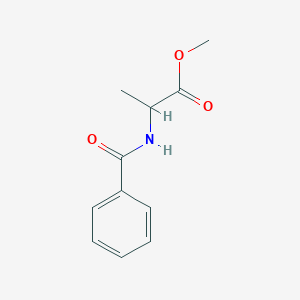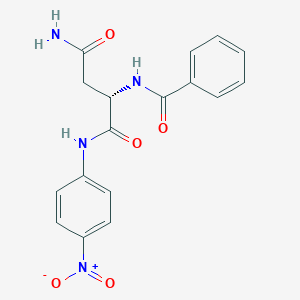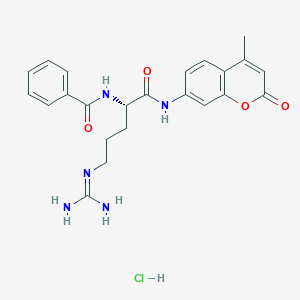
AC-Met-amc
Overview
Description
AC-Met-amc is a substrate for acylamino acid-releasing enzyme [EC 3.4.19.1] . It has a molecular weight of 348.42 and a chemical formula of C₁₇H₂₀N₂O₄S .
Synthesis Analysis
The aminopeptidase activity of acylpeptide hydrolase (APEH) in the crude extract was measured using the fluorogenic substrate Ac-Met-AMC . The reaction mixture, containing the appropriate amount of crude extracts in 50 mM Tris–HCl buffer pH 7.5, was preincubated at 37 °C .Physical And Chemical Properties Analysis
AC-Met-amc has a molecular weight of 348.42 and a chemical formula of C₁₇H₂₀N₂O₄S . It should be stored at temperatures below -15°C .Scientific Research Applications
Aconitum Carmichaelii and Methotrexate (AMC) in Rheumatoid Arthritis : A study investigated the effects of Aconitum Carmichaelii (AC) combined with Methotrexate (MTX), referred to as AMC, on TNF-α in an inflammatory response model. This research may provide insights into the benefits of AMC in managing rheumatoid arthritis (Park, Lee, Han, & Oh, 2018).
AC-HVAF Sprayed Fe-based Amorphous Coatings (AMC) : Another study focused on the corrosion and erosion–corrosion behavior of AC-HVAF sprayed Fe-based amorphous metallic coatings (AMC) in chloride-containing solutions. This research highlights the potential of AMC in protective coatings (Wang et al., 2015).
Affinity Monolith Chromatography (AMC) : Affinity monolith chromatography (AMC) is a liquid chromatography technique employing a monolithic support and a biologically related binding agent. This method has applications in selective separation, analysis, and study of specific compounds in samples (Pfaunmiller et al., 2013).
Automatic Modulation Classification (AMC) in Cognitive Radios : Research in communications discussed the use of automatic modulation classification (AMC) in cognitive radios, exploiting the cyclostationarity property of modulated signals for classification purposes (Ramkumar, 2009).
Activated Carbon Adsorbent-Loaded Media in Chemical Filters : A study examined the vapor adsorption characteristics of toluene in activated carbon adsorbent-loaded nonwoven fabric media, used in chemical filters for cleanrooms to remove airborne molecular contamination (AMC) (Shiue et al., 2010).
Aluminium Matrix Composites (AMCs) : Research on aluminium matrix composites (AMCs) reinforced by high-entropy alloy particles (HEAp) discussed their use in asymmetric rolling processes to enhance mechanical properties. This has implications for lightweight structural materials in various industries (Luo & Yu, 2022).
Mechanism of Action
Target of Action
AC-Met-amc is a substrate for the enzyme acylpeptide hydrolase (APEH) . APEH is a member of the prolyl-oligopeptidase class, with a unique substrate specificity . This enzyme plays crucial roles in many physiological and pathophysiological processes .
Mode of Action
The interaction of AC-Met-amc with APEH is measured using a spectrofluorimetric method . The compound is used to test the aminopeptidase activity of APEH . The reaction mixture containing AC-Met-amc and APEH is preincubated at 37 °C .
Biochemical Pathways
APEH is involved in the regulation of protein homeostasis or 'proteostasis’ . Proteostasis is a complex network of quality-control processes that regulate the fate of proteins from synthesis to degradation within the cells . Proteolytic enzymes like APEH are essential in carrying out and regulating a plethora of different biological processes such as gene expression, differentiation, and cell death .
Result of Action
The inhibition of APEH by compounds like AC-Met-amc can have significant effects on cell viability . For example, in SAOS-2 osteosarcoma cells, the inhibition of APEH markedly reduced cell viability via deregulation of the APEH-proteasome system . Furthermore, the anti-proliferative effects were closely related to the activation of a caspase-dependent apoptotic pathway .
Action Environment
The action of AC-Met-amc is likely influenced by various environmental factors. For instance, the temperature at which the reaction mixture is preincubated can affect the interaction between AC-Met-amc and APEH Additionally, the cellular environment and the presence of other molecules can also influence the compound’s action, efficacy, and stability
Future Directions
Research on acylpeptide hydrolase (APEH), the enzyme for which AC-Met-amc is a substrate, suggests that it could play a crucial role in the pathogenesis of cancer . This sheds new light on the potential of this enzyme as an attractive target for the diagnosis and the quest for selective cancer therapies .
properties
IUPAC Name |
(2S)-2-acetamido-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-10-8-16(21)23-15-9-12(4-5-13(10)15)19-17(22)14(6-7-24-3)18-11(2)20/h4-5,8-9,14H,6-7H2,1-3H3,(H,18,20)(H,19,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRSOUHHRUJURD-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AC-Met-amc | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-{1-[(naphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}benzamide](/img/structure/B556298.png)








